

## ANT2681 Demonstrates Potent In Vivo Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of preclinical data highlights the promise of **ANT2681**, a novel metallo-β-lactamase (MBL) inhibitor, in restoring the activity of meropenem against challenging Gram-negative pathogens. When administered in combination with meropenem, **ANT2681** effectively combats infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales in established murine infection models.

This guide provides a detailed comparison of the in vivo efficacy of the meropenem-**ANT2681** combination against key alternative treatments. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.

#### **Executive Summary**

Carbapenem resistance, particularly driven by the production of MBLs like NDM, poses a significant threat to global public health. **ANT2681**, in combination with the carbapenem antibiotic meropenem, has emerged as a promising therapeutic strategy. Preclinical studies utilizing the neutropenic murine thigh infection model have demonstrated a significant reduction in bacterial burden, underscoring the potential of this combination for treating infections caused by NDM-producing bacteria.

#### In Vivo Efficacy of Meropenem-ANT2681

The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents. In this model, mice are rendered



neutropenic to mimic an immunocompromised state, and the thigh muscle is infected with a specific bacterial strain. The efficacy of the treatment is then assessed by measuring the reduction in the number of colony-forming units (CFU) in the infected tissue over a 24-hour period.

Published studies have consistently shown the potent in vivo efficacy of the meropenem-**ANT2681** combination against NDM-producing Enterobacterales.

| Treatment<br>Group         | Dosing<br>Regimen                                                    | Bacterial<br>Strain       | Bacterial Load<br>Reduction<br>(log <sub>10</sub><br>CFU/thigh) | Citation |
|----------------------------|----------------------------------------------------------------------|---------------------------|-----------------------------------------------------------------|----------|
| Meropenem +<br>ANT2681     | Meropenem 50<br>mg/kg q4h (s.c.)<br>+ ANT2681 89<br>mg/kg q4h (i.v.) | NDM-1-positive<br>E. coli | >1.5                                                            | [1]      |
| Meropenem<br>(monotherapy) | 50 mg/kg q4h<br>(s.c.)                                               | NDM-producing<br>E. coli  | Minimal<br>antibacterial<br>effect (stasis)                     | [1][2]   |
| No Treatment               | -                                                                    | NDM-1-positive<br>E. coli | Growth                                                          | [1]      |

## **Comparison with Alternative Therapies**

While direct head-to-head in vivo comparative studies are limited, existing data for alternative treatments against NDM-producing pathogens provide a basis for contextualizing the efficacy of meropenem-ANT2681.



| Treatment                                | Infection<br>Model                   | Bacterial<br>Strain(s)                                    | Key In Vivo<br>Efficacy<br>Findings                                             | Citation |
|------------------------------------------|--------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------|----------|
| Ceftazidime-<br>Avibactam +<br>Aztreonam | Mouse infection<br>model             | NDM-, IMP-,<br>KPC+IMP-,<br>KPC+NDM-<br>producing strains | Reduced<br>mortality and<br>prolonged<br>lifespan of<br>infected mice.          | [3][4]   |
| Cefiderocol                              | Neutropenic<br>murine thigh<br>model | Gram-negative isolates (including Enterobacterales        | Bacterial stasis  or ≥1 log10  reduction for  isolates with  MICs of ≤4  µg/ml. | [5]      |

It is important to note that the experimental conditions, including the specific bacterial strains and dosing regimens, may vary between studies, making direct comparisons challenging. However, the available data suggests that meropenem-**ANT2681** demonstrates robust in vivo activity comparable to other emerging treatment options for NDM-producing infections.

# Experimental Protocols Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antimicrobial agents.[6]

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[7]
- Infection: Mice are anesthetized and a suspension of the challenge organism, typically an NDM-producing Klebsiella pneumoniae or E. coli strain, is injected into the thigh muscle. The inoculum is prepared to achieve a starting bacterial concentration of approximately 10<sup>6</sup> to 10<sup>7</sup> CFU/thigh.[7][8]



- Treatment: Treatment with the investigational drug (e.g., meropenem-ANT2681) or comparator agents is initiated at a specified time point post-infection, often 2 hours. Drugs are administered via appropriate routes (e.g., subcutaneous for meropenem, intravenous for ANT2681) at specified dosing intervals for 24 hours.[1]
- Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the
  infected thigh muscle is aseptically removed and homogenized. The homogenate is then
  serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh).
  The change in log<sub>10</sub> CFU/thigh from the start of treatment is calculated to determine the
  efficacy of the antimicrobial agent.[7]

### **Visualizing the Pathway and Process**

To better illustrate the underlying mechanism and experimental procedures, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of **ANT2681** action in overcoming NDM-1 mediated meropenem resistance.





Click to download full resolution via product page

Caption: Workflow of the neutropenic murine thigh infection model for efficacy testing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 7. Mouse thigh infection model. [bio-protocol.org]
- 8. Murine Models of Klebsiella pneumoniae Gastrointestinal Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ANT2681 Demonstrates Potent In Vivo Efficacy in Preclinical Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#validating-the-in-vivo-efficacy-of-ant2681-in-different-infection-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com